5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a chloro-substituted benzene ring, an indole moiety, and a sulfonamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the chloro group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s ability to inhibit certain enzymes, such as carbonic anhydrase, by mimicking the enzyme’s natural substrate . The chloro and methoxy groups may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide include other indole derivatives with varying substituents on the benzene ring and different functional groups attached to the indole moiety. Some examples are:
5-chloro-N-[2-(1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide: Lacks the dimethyl groups on the indole ring.
5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-benzenesulfonamide: Lacks the methoxy group on the benzene ring.
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide: Lacks the chloro group on the benzene ring
Properties
IUPAC Name |
5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-12-4-6-17-16(10-12)15(13(2)22-17)8-9-21-26(23,24)19-11-14(20)5-7-18(19)25-3/h4-7,10-11,21-22H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTMVRKKIJSQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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